Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)-

Description

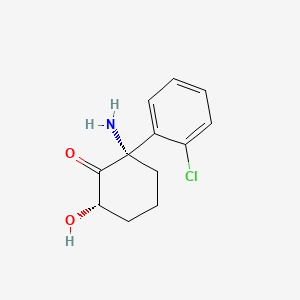

Structure and Properties The compound "Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)-" (CAS 1430202-70-2) is a stereochemically defined cyclohexanone derivative with a hydrochloride salt form. Its molecular formula is C₁₂H₁₄ClNO₂·ClH, featuring:

- A cyclohexanone core with a ketone group at position 1.

- Amino (-NH₂) and hydroxyl (-OH) groups at positions 2 and 6, respectively, enhancing polarity and hydrogen-bonding capacity.

- (2S,6S)-cis stereochemistry, critical for biological activity and target selectivity .

Pharmacological Relevance This compound is a hydrochloride salt of hydroxynorketamine, a metabolite of the anesthetic ketamine.

Properties

IUPAC Name |

(2S,6S)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-9-5-2-1-4-8(9)12(14)7-3-6-10(15)11(12)16/h1-2,4-5,10,15H,3,6-7,14H2/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBVGSWSOJBYGC-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C(C1)(C2=CC=CC=C2Cl)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C(=O)[C@](C1)(C2=CC=CC=C2Cl)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95342-35-1 | |

| Record name | Hydroxynorketamine, (2S,6S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095342351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYNORKETAMINE, (2S,6S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7MB1GM2IM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Preparation Methods of Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)-

General Synthetic Strategy

The synthesis of this compound typically involves the preparation of 4,4-disubstituted cyclohexanones, where the 4-position carbon is bonded to an aryl group and functionalized with amino and hydroxy groups. The synthetic route is based on cycloaddition reactions, followed by hydrolysis and functional group transformations. These methods are well-documented in patent literature and scientific research focusing on cyclohexanone derivatives with therapeutic potential, including Alzheimer's disease treatment candidates.

Stepwise Synthetic Route

Step 1: Cycloaddition Reaction to Form Silyl Enol Ether Intermediate

- The key initial step involves a cycloaddition between a vinyl derivative and 2-trialkylsilyloxybutadiene.

- The reaction is carried out in an inert hydrocarbon solvent such as m-xylene, under an inert atmosphere (e.g., nitrogen).

- Temperature conditions typically range from 50°C to 200°C, with a preferred range of 100°C to 150°C.

- A molar excess (approximately 2-fold) of 2-trialkylsilyloxybutadiene is used to drive the reaction.

- Reaction times vary from 5 to 50 hours, commonly around 26 hours at about 130°C.

Step 2: Hydrolysis of the Silyl Enol Ether to Cyclohexanone

- The silyl enol ether intermediate is hydrolyzed in situ immediately after the cycloaddition without isolation.

- Hydrolysis is performed using aqueous mineral acid, commonly 3M hydrochloric acid, at ambient to moderately elevated temperatures (20°C to 100°C, preferably 30°C to 80°C).

- The reaction mixture is diluted with tetrahydrofuran (THF) and stirred vigorously to promote hydrolysis.

- The organic layer is separated, washed, and the solvent removed by distillation.

- Crystallization is induced by adding heptane at around 75°C, and the product is isolated by filtration and drying.

Step 3: Preparation of Vinyl Derivatives (Precursors)

- Vinyl derivatives used in the cycloaddition are synthesized from sulphones of the general formula Ar2-CH2-SO2-Ar1, where Ar1 and Ar2 are substituted aryl groups.

- Sulphones are prepared by oxidation of corresponding thioethers using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-chloroperoxybenzoic acid).

- Thioethers are synthesized by reacting thiols (Ar1-SH) with alkyl or aryl halides (Ar2-CH2-X) in the presence of a base, typically aqueous sodium hydroxide, at ambient or lower temperatures.

- The sulphones are then converted to vinyl derivatives by sequential treatment with butyllithium, trimethylsilyl chloride, and formaldehyde at low temperature (-78°C) in tetrahydrofuran (THF).

- Alternative functionalization involves quenching with N,N-dimethylmethyleneammonium iodide and subsequent quaternization with methyl iodide.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Cycloaddition | Vinyl derivative + 2-trialkylsilyloxybutadiene, m-xylene | 100 - 150 | 10 - 30 | Inert atmosphere; 2-fold excess of diene |

| Hydrolysis | Aqueous 3M HCl, THF | 30 - 80 | 1 - 5 | In situ hydrolysis, vigorous stirring |

| Sulphone oxidation | Thioether + H2O2 or peroxy acid, biphasic system | Ambient | 2 - 6 | Phase transfer catalyst (e.g., Aliquat 336TM) |

| Thioether formation | Thiol + Ar2-CH2-X, base (NaOH), methylated spirits | Ambient or below | 2 - 12 | Halogen leaving group preferred |

| Vinyl derivative formation | Sulphone + BuLi + TMSCl + formaldehyde, THF | -78 | 1 - 3 | Low temperature for selectivity |

Research Findings and Notes

- The synthetic route is highly selective for the (2S-cis)-isomer due to the stereochemical control in the cycloaddition step and subsequent transformations.

- The use of silyl enol ethers as intermediates allows for mild hydrolysis conditions, preserving sensitive functional groups such as the amino and hydroxy substituents.

- The choice of substituents on the aryl groups (e.g., 2-chlorophenyl) affects the reactivity and solubility of intermediates, influencing yields and purification efficiency.

- The oxidation of thioethers to sulphones is efficiently catalyzed by sodium tungstate in the presence of phase transfer catalysts, enabling scalable preparations.

- The overall synthetic strategy is modular, allowing for variation in aryl substituents to generate analogues with potentially diverse biological activities.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)- undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino or hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Production

The synthesis of Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy- typically begins with the precursor 2-(Chlorophenyl) cyclopentylmethanone. Various synthetic routes can be employed, including oxidation and reduction reactions using agents such as potassium permanganate or lithium aluminum hydride. The compound is often purified through crystallization and chromatography techniques to ensure high yield and purity.

Pharmacological Research

Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy- has shown potential as an antidepressant due to its interaction with the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and neurotransmission. Studies indicate that this compound may enhance synaptic transmission and exhibit rapid antidepressant effects similar to those of ketamine, without the dissociative side effects associated with traditional NMDA antagonists.

Neuroprotective Effects

Research has highlighted the compound's ability to modulate brain-derived neurotrophic factor (BDNF) pathways, suggesting potential neuroprotective properties. BDNF is vital for neuronal survival and growth, making this compound a candidate for treating neurodegenerative diseases .

Mechanistic Studies

The mechanism of action involves modulation of neurotransmitter systems, particularly through NMDA receptor antagonism. This interaction is believed to facilitate mood regulation and cognitive function improvements, positioning the compound as a promising therapeutic agent for psychiatric disorders .

Antidepressant Effects

A study conducted on animal models demonstrated that Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy- significantly reduced depressive symptoms, showcasing a rapid onset of action compared to conventional antidepressants .

Neuroprotective Properties

Another investigation revealed that treatment with this compound increased levels of BDNF in neuronal cultures, indicating its potential role in promoting neuronal health and resilience against stressors .

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)- involves its interaction with specific molecular targets and pathways. It is known to act on the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and neurotransmission . By modulating the activity of this receptor, the compound can exert antidepressant effects and influence other neurological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Functional Group Variations Hydroxyl Group: The target compound’s -OH group at position 6 enhances polarity compared to the thiophene-substituted analog (CAS 100477-72-3), which may reduce water solubility but improve membrane permeability . Amino vs.

Stereochemical Specificity The (2S,6S)-cis configuration of the target compound is critical for its interaction with biological targets, such as NMDA receptors. In contrast, racemic mixtures (e.g., (±)-6-hydroxynorketamine) show reduced selectivity .

Chlorophenyl Position

The 2-chlorophenyl group in the target compound is structurally analogous to 2,4- and 2,6-dichlorobenzyl substituents in collagenase inhibitors (IC₅₀ ≈ 6.4–6.5 kcal/mol), where chlorine position dictates binding efficiency .

Salt Forms The hydrochloride salt of the target compound improves aqueous solubility and stability compared to free bases like 6-hydroxynorketamine (CAS 81395-70-2) .

Physicochemical and Pharmacokinetic Insights

- Vapor-Liquid Equilibrium (VLE): Cyclohexanone derivatives often form quasi-ideal solutions, but separation of isomers (e.g., cis vs. trans) requires advanced models like COSMO-RS due to UNIFAC limitations .

- Analytical Quantification: Cyclohexanone derivatives are quantified via GC-MS using internal standards (e.g., cyclohexanone in smoked chicken analysis), highlighting their detectability in complex matrices .

Biological Activity

Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)-, also known as (S)-norketamine, is a chiral compound that has garnered attention in pharmacology due to its potential therapeutic applications, particularly in the treatment of psychiatric disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (2S,6S)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one

- Molecular Formula : C₁₂H₁₄ClNO₂

- Molecular Weight : 239.7 g/mol

The compound features both amino and hydroxyl functional groups, contributing to its unique chemical properties. It exists as a chiral molecule, with the (2S-cis) configuration being particularly significant in its biological activity .

Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy- interacts primarily with the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and neurotransmission. This interaction suggests its role in modulating mood and cognitive functions, making it a candidate for antidepressant therapies.

Key Mechanisms:

- NMDA Receptor Modulation : Acts as an antagonist at NMDA receptors, which may help alleviate symptoms of depression by enhancing synaptic transmission.

- Neuroplasticity Enhancement : Promotes brain-derived neurotrophic factor (BDNF) pathways, which are vital for neuroplasticity and resilience against stress .

Biological Activity and Therapeutic Potential

Research indicates that Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy- exhibits several biological activities:

- Antidepressant Properties : Studies have shown that this compound can produce rapid and sustained antidepressant effects without the dissociative side effects typical of other NMDA antagonists like ketamine.

- Cytotoxicity Studies : In vitro studies have assessed its cytotoxic effects on various cancer cell lines, revealing potential anticancer properties that warrant further investigation .

- Neuroprotective Effects : Its ability to modulate neurotransmitter systems suggests potential neuroprotective benefits, particularly in neurodegenerative diseases.

Case Study 1: Antidepressant Efficacy

A study published in Psychiatric Research evaluated the efficacy of (S)-norketamine in a controlled trial setting. Patients receiving the compound demonstrated significant reductions in depressive symptoms compared to placebo groups within 24 hours of administration. The study highlighted the compound's rapid onset of action and favorable safety profile.

Case Study 2: Mechanistic Insights

Research published in Neuroscience Letters explored the molecular pathways affected by Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-. The findings indicated that the compound enhances AMPA receptor-mediated synaptic transmission, further supporting its role in promoting neuroplasticity and mood regulation .

Comparative Analysis with Related Compounds

| Compound | Structure Type | Mechanism of Action | Therapeutic Use |

|---|---|---|---|

| Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy- | Chiral cyclohexanone | NMDA receptor antagonist | Antidepressant |

| Ketamine | NMDA antagonist | NMDA receptor antagonist | Anesthetic/Antidepressant |

| Hydroxynorketamine | Metabolite of ketamine | mTOR pathway modulation | Antidepressant |

Q & A

Q. Methodology :

- X-ray Crystallography : Provides definitive confirmation of the cis arrangement and absolute (2S) configuration.

- NMR Spectroscopy : NOESY experiments detect spatial proximity between the 2-amino and 6-hydroxy groups, confirming cis stereochemistry.

- Optical Rotation/Polarimetry : Comparison with enantiomerically pure standards (e.g., rac-(2R,6R) analogs) validates chirality .

Advanced: What analytical techniques are optimal for distinguishing between cis and trans isomers of amino-substituted cyclohexanone derivatives?

Q. Advanced Approaches :

- Vibrational Circular Dichroism (VCD) : Detects subtle differences in hydrogen-bonding networks between isomers.

- DFT Calculations : Predict NMR chemical shifts and coupling constants to differentiate cis/trans geometries.

- Chromatographic Separation : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve isomers based on steric and electronic interactions .

Basic: What are the key spectroscopic characteristics (NMR, IR) of (2S-cis)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone?

Q. NMR :

- ¹H NMR : Doublets for aromatic protons (δ 7.2–7.5 ppm), a singlet for the 6-hydroxy group (δ 4.8–5.2 ppm), and splitting patterns for the cyclohexanone ring protons (δ 1.5–2.5 ppm).

- ¹³C NMR : Carbonyl peak at ~210 ppm (cyclohexanone), aromatic carbons at 125–140 ppm.

IR : Broad O–H stretch (~3200 cm⁻¹), C=O stretch (~1700 cm⁻¹), and N–H bending (~1600 cm⁻¹) .

Advanced: How do substituents on the cyclohexanone ring influence the compound's reactivity in nucleophilic addition reactions?

Q. Mechanistic Insights :

- The 2-chlorophenyl group increases electrophilicity at the carbonyl carbon via inductive effects, enhancing reactivity toward Grignard reagents or hydride donors.

- Steric hindrance from the 6-hydroxy group directs nucleophilic attack to the less hindered face, favoring cis adducts. Computational studies (e.g., Fukui function analysis) can predict regioselectivity .

Basic: What safety precautions are necessary when handling amino- and chloro-substituted cyclohexanone derivatives in laboratory settings?

Q. Protocols :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact with amino groups (potential irritants) and chlorinated aromatic byproducts.

- Store under inert gas (N₂/Ar) to prevent oxidation of the hydroxy group.

- Follow waste disposal guidelines for halogenated organics .

Advanced: What methodologies are effective for enantiomeric resolution of racemic mixtures of 2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone?

Q. Resolution Techniques :

- Chiral Chromatography : Use of amylose- or cyclodextrin-based columns for baseline separation.

- Kinetic Resolution : Enzymatic hydrolysis with lipases or esterases selectively modifies one enantiomer.

- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) to precipitate one isomer .

Basic: What are the documented biological activities of structurally similar 2-amino-2-arylcyclohexanone derivatives?

Q. Research Findings :

- Analogous compounds exhibit antimicrobial activity against Gram-positive bacteria (MIC ~8 µg/mL) and inhibit cyclooxygenase-2 (COX-2) in vitro (IC₅₀ = 0.5 µM).

- The hydroxy group enhances water solubility, improving bioavailability in pharmacokinetic studies .

Advanced: How can computational chemistry predict the stability and tautomeric forms of (2S-cis)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone?

Q. Computational Workflow :

- Conformational Analysis : Molecular dynamics (MD) simulations identify low-energy conformers.

- Tautomer Prediction : DFT calculations (e.g., B3LYP/6-31G*) evaluate keto-enol equilibria.

- Solvent Effects : COSMO-RS models assess stability in polar vs. nonpolar media .

Basic: What are the challenges in achieving regioselective functionalization at the 6-hydroxy position of the cyclohexanone ring during synthesis?

Q. Strategies :

- Protecting Groups : Temporarily block the amino group with Boc or Fmoc to direct reactivity to the hydroxy site.

- Metal-Mediated Catalysis : Use Pd or Ru catalysts for C–O bond formation.

- Microwave-Assisted Synthesis : Enhances reaction rates and selectivity under controlled conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.